Reduced Lipophilicity Versus the Cbz Analog Improves Predicted Aqueous Solubility and Handling
The target tert‑butyl carbamate (Boc) compound exhibits an XLogP3‑AA of 1.3, compared with 1.8 for the corresponding benzyl carbamate (Cbz) analog [REFS‑1][REFS‑2]. This 0.5‑unit reduction in computed lipophilicity predicts superior aqueous solubility and reduced nonspecific binding, which is critical for early‑stage medicinal chemistry screening cascades [REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.3 (Boc derivative, PubChem CID 66564505) |
| Comparator Or Baseline | 1.8 (Cbz derivative, PubChem CID 66564521) |
| Quantified Difference | Δ = 0.5 log units (Boc is 0.5 units less lipophilic) |
| Conditions | XLogP3‑AA computed by PubChem 2021.05.07 release; both compounds share an identical hydroxyethylsulfanyl‑pyrrolidine core. |
Why This Matters
Lower lipophilicity improves handling safety (reduced organic solvent requirement for dissolution) and aligns with Lipinski’s rule‑of‑five, making the Boc compound a more favorable intermediate for drug discovery programs where aqueous solubility and bioavailability predictions are weighed early.
- [1] PubChem. (2025). tert-Butyl 3-((2-hydroxyethyl)thio)pyrrolidine-1-carboxylate. PubChem Compound Summary, CID 66564505. View Source
- [2] PubChem. (2025). (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester. PubChem Compound Summary, CID 66564521. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1‑3), 3‑25. View Source
